Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- represents a complex arrangement of functional groups organized around a substituted phenyl ring system. According to PubChem database records, the compound possesses the molecular formula C₁₂H₁₅N₃O₂ with a computed molecular weight of 233.27 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is N-[3-(2-cyanoethylamino)-4-methoxyphenyl]acetamide, which accurately reflects the systematic naming conventions for substituted acetamide derivatives.
The structural framework consists of a phenyl ring bearing two primary substituents: a methoxy group (-OCH₃) at the para position and a 2-cyanoethylamino group (-NHCH₂CH₂CN) at the meta position relative to the acetamide functionality. The acetamide moiety (-NHCOCH₃) serves as the principal functional group, providing the compound with its characteristic amide properties. The InChI representation InChI=1S/C12H15N3O2/c1-9(16)15-10-4-5-12(17-2)11(8-10)14-7-3-6-13/h4-5,8,14H,3,7H2,1-2H3,(H,15,16) provides a detailed description of the connectivity and stereochemical arrangement.
The Simplified Molecular Input Line Entry System representation CC(=O)NC1=CC(=C(C=C1)OC)NCCC#N offers a linear notation that captures the essential structural elements. This molecular architecture creates distinct regions of electronic density distribution, with the electron-withdrawing cyano group (-CN) positioned at the terminus of the ethyl chain, while the electron-donating methoxy group influences the electronic properties of the aromatic ring system.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of acetamide derivatives have revealed important insights into the conformational preferences and solid-state packing arrangements of these compounds. While specific crystallographic data for Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- was not directly available in the search results, studies on related acetamide structures provide valuable comparative information for understanding the probable crystallographic behavior of this compound.
Research on acetanilide derivatives has demonstrated that these compounds typically adopt specific conformational arrangements in the solid state. Studies on acetanilide itself revealed that the compound exists predominantly in a trans configuration, where the amide group adopts a planar peptide-like conformation. The conformational analysis showed that the trans isomer exhibits greater stability with a relative energy difference of 2.8 kilocalories per mole compared to the cis configuration, representing approximately 99.5% of the population distribution.
The incorporation of substituents such as methoxy groups and amino functionalities significantly influences the crystallographic properties and molecular packing arrangements. Crystallographic analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed that the methoxy group lies very close to the plane of the phenyl ring, with the acetamido group twisted out of this plane by 28.87 degrees. This structural arrangement creates specific intermolecular interaction patterns dominated by N-H···O, C-H···O, and C-H···Cl hydrogen bonding networks.
The presence of the cyanoethylamino substituent in the target compound would be expected to introduce additional conformational complexity due to the flexibility of the ethyl chain and the potential for hydrogen bonding interactions involving the secondary amine functionality. Theoretical investigations using density functional theory methods have shown that acetamide derivatives exhibit rotational barriers of approximately 14.8 kilocalories per mole for amide group rotation, suggesting restricted rotation around the C-N bond connecting the acetamide group to the aromatic ring.
Comparative Structural Analysis with Related Acetamide Derivatives
The structural characteristics of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- can be understood through comparison with closely related acetamide derivatives that share similar substitution patterns. Analysis of the compound database reveals several structurally analogous compounds that provide insights into the influence of different substituent groups on molecular architecture and properties.
Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]- represents the closest structural analog, differing only in the presence of an additional ethyl group on the amino nitrogen. This compound, with molecular formula C₁₄H₁₉N₃O₂ and molecular weight of 261.32 grams per mole, demonstrates how N-alkylation affects the overall molecular size and potential for intermolecular interactions. The additional ethyl substitution transforms the secondary amine into a tertiary amine, eliminating the hydrogen bonding donor capability of the nitrogen atom while increasing the steric bulk around this position.
Another significant structural variant is N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide, which incorporates a hydroxyethyl group instead of a simple hydrogen on the amino nitrogen. This compound, with molecular formula C₁₄H₁₉N₃O₃ and molecular weight of 277.32 grams per mole, introduces additional hydrogen bonding capability through the terminal hydroxyl group. The presence of both cyanoethyl and hydroxyethyl substituents creates a compound with enhanced polarity and potential for complex intermolecular interaction networks.
The comparative analysis extends to simpler analogs such as 4'-Methoxyacetanilide, which lacks the cyanoethylamino substitution entirely. This compound, with molecular formula C₉H₁₁NO₂ and molecular weight of 165.19 grams per mole, provides a baseline for understanding the electronic and steric effects introduced by the cyanoethylamino group. The crystallographic data for 4'-Methoxyacetanilide shows a melting point range of 129-132°C and a density of 1.127 grams per cubic centimeter, providing reference points for predicting the physical properties of more complex derivatives.
Structural investigations have also revealed interesting patterns in compounds with different substitution positions. Research on N-(3-cyclohexylamino-4-methoxyphenyl)acetamide demonstrates the effects of replacing the cyanoethyl group with a bulky cycloalkyl substituent. This compound, with molecular formula C₁₅H₂₂N₂O₂, shows how different amino substituents influence the overall molecular geometry and packing arrangements in the solid state.
The comparative structural analysis reveals that the cyanoethylamino substitution in the target compound represents an intermediate case between simple acetanilide derivatives and more complex polysubstituted analogs. The presence of the nitrile group introduces significant electronic effects through its strong electron-withdrawing character, while the ethylamine chain provides conformational flexibility and hydrogen bonding capability. These structural features position Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- as a compound with balanced electronic and steric properties that distinguish it from both simpler and more complex related structures.
Properties
IUPAC Name |
N-[3-(2-cyanoethylamino)-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)15-10-4-5-12(17-2)11(8-10)14-7-3-6-13/h4-5,8,14H,3,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTCINJDJPHUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067208 | |
| Record name | Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26408-28-6 | |
| Record name | N-[3-[(2-Cyanoethyl)amino]-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26408-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetamide, N-(3-((2-cyanoethyl)amino)-4-methoxyphenyl)- | |
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| Record name | Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- | |
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| Record name | Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- | |
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| Record name | N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide | |
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| Record name | N-[3-[(2-Cyanoethyl)amino]-4-methoxyphenyl]acetamide | |
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Preparation Methods
Palladium-Catalyzed Coupling Reaction
One effective synthetic route involves palladium-catalyzed coupling reactions starting from N-(2-bromophenyl)acetamide and a suitable boronate ester bearing the 2-cyanoethylamino and methoxyphenyl moieties. The reaction proceeds under mild conditions with the following parameters:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (0.1 eq) |
| Solvent | Tetrahydrofuran (THF):Water (5:1) |
| Base | Potassium carbonate (K₂CO₃, 2 eq) |
| Temperature | 80°C |
| Reaction Time | 5 hours |
| Atmosphere | Nitrogen (N₂) |
| Purification Method | Column chromatography |
Procedure: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronate ester in the THF/H₂O solvent system. The base neutralizes acidic byproducts, and the reaction is maintained under nitrogen to prevent oxidation. After completion, the mixture is extracted with ethyl acetate and purified by column chromatography to isolate the target compound with high purity.
Nucleophilic Substitution Using 3-Amino-4-substituted Phenyl Acetamide
A patented method describes the preparation of the compound via a nucleophilic substitution reaction starting from 3-amino-4-substituted phenyl acetamide. The key steps are:
Step 1: React 3-aminophenyl acetamide with acrylonitrile in the presence of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) catalyst at 80–110°C for approximately 2 hours to form an intermediate 3-[(2-cyanoethyl)amino]phenyl acetamide.
Step 2: Without isolation, add sodium bicarbonate (base), potassium iodide (KI, catalyst), allyl chloride (alkylating agent), and dimethylformamide (DMF, solvent) at 40–50°C.
Step 3: Increase the temperature to 50–120°C and maintain for 1 to 4 hours to complete the reaction.
Step 4: Cool the reaction mixture to room temperature and slowly add water to precipitate the product, which is then filtered and purified.
Reaction Scheme Summary:
$$
\text{3-Amino-4-substituted phenyl acetamide} \xrightarrow[\text{Cu(OAc)}2 \cdot H2O]{\text{Acrylonitrile, 80-110°C}} \text{Intermediate} \xrightarrow[\text{KI}]{\text{Allyl chloride, DMF, 50-120°C}} \text{Target compound}
$$
Yields and Purity: This method achieves yields up to 96% with purity around 98%, demonstrating excellent efficiency and scalability.
| Parameter | Condition |
|---|---|
| Catalyst | Cu(OAc)₂·H₂O (0.8 g per 15.7 g substrate) |
| Alkylating Agent | Allyl chloride (12.1 g, 0.157 mol) |
| Base | Sodium bicarbonate (8.8 g) |
| Solvent | Dimethylformamide (9.5 g) |
| Temperature Range | 80–110°C (Step 1), 50–120°C (Step 2) |
| Reaction Time | 2 hours (Step 1), 1–4 hours (Step 2) |
| Isolation | Precipitation by water addition, filtration |
| Yield | 96% |
| Purity | 98% |
Analytical and Purification Techniques
To confirm the successful synthesis and structural integrity of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-, the following methods are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR to verify the presence of characteristic functional groups such as acetamide, methoxy, and cyanoethylamino substituents.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC to assess purity, typically achieving >95%.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and molecular ion peaks.
X-ray Crystallography: For detailed structural elucidation, especially to confirm the conformation and substitution pattern. The SHELXL software suite is recommended for small molecule refinement and handling complex crystallographic data.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Catalysts | Conditions | Yield & Purity | Remarks |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd(dppf)Cl₂, K₂CO₃, THF:H₂O | 80°C, 5 h, N₂ atmosphere | High yield, high purity | Requires palladium catalyst |
| Nucleophilic Substitution (Patented) | Cu(OAc)₂·H₂O, acrylonitrile, KI, allyl chloride, NaHCO₃, DMF | 80–110°C (2h), then 50–120°C (1–4h) | 96% yield, 98% purity | Scalable, high efficiency |
Research Findings and Practical Notes
The palladium-catalyzed method is advantageous for its mild conditions and selectivity but requires expensive catalysts and inert atmosphere control.
The nucleophilic substitution method described in patent KR970001535B1 is industrially relevant due to its high yield, straightforward workup, and use of relatively inexpensive reagents and catalysts.
Both methods necessitate careful purification, typically via column chromatography or crystallization, to achieve pharmaceutical-grade purity.
Reaction monitoring by TLC or HPLC is recommended to optimize reaction times and minimize byproduct formation.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives .
Reduction: : Reduction reactions can lead to the formation of amine derivatives .
Substitution: : Substitution reactions at the methoxy group can produce hydroxylated derivatives .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Substitution reactions are typically carried out using halogenating agents like bromine or chlorine .
Major Products Formed
Oxidation: : Formation of quinone derivatives .
Reduction: : Formation of amine derivatives .
Substitution: : Formation of hydroxylated derivatives .
Scientific Research Applications
Medicinal Chemistry
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- has shown promise as a lead compound in drug development due to its structural characteristics that allow for interactions with various biological targets.
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, modulating metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling and physiological responses.
Biological Studies
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : It has demonstrated effectiveness against various pathogens in vitro, inhibiting the growth of bacteria and fungi.
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins .
Industrial Applications
In addition to its pharmaceutical potential, Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- is utilized in:
- Dyes and Pigments Production : Its chemical structure allows it to serve as a precursor for various dyes and pigments.
- Chemical Synthesis : It acts as a building block for the synthesis of more complex organic compounds used in different industrial applications.
Case Study 1: Anticancer Research
A study conducted on the effects of Acetamide on human cancer cell lines revealed that treatment with this compound led to significant apoptosis rates. The mechanism was linked to the activation of caspases involved in the apoptotic pathway, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that Acetamide effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent against microbial infections.
Mechanism of Action
The mechanism by which Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist , affecting various biological processes.
Comparison with Similar Compounds
N-[3-[(2-Cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide
- CAS : 19433-94-4
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : 261.33 g/mol
- Key Differences: Substitution: Contains an ethyl group on the amino nitrogen, increasing molecular weight and lipophilicity (LogP = 1.41) compared to the target compound . Applications: Used in similar industrial contexts but may offer enhanced solubility in organic solvents due to higher hydrophobicity.
N-[3-[(2-Cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide
- CAS : 22588-78-9
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 277.33 g/mol
- Key Differences: Substitution: Incorporates a hydroxyethyl group, introducing a polar hydroxyl group. This reduces LogP to 0.293 and improves aqueous solubility . Applications: Potential utility in pharmaceutical formulations where hydrophilic properties are advantageous.
Anti-Cancer Acetamide Derivatives
- Examples :
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Exhibits anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM).
- Thiazole-acetamide hybrid (Compound 3.1.3) : Demonstrates potent antitumor activity due to the thiazole moiety enhancing binding to cellular targets.
Biological Activity
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- (CAS Number: 26408-28-6) is a chemical compound with significant biological activity. Its structure includes an amide group and a methoxyphenyl ring substituted with a cyanoethylamino group, contributing to its diverse applications in scientific research.
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- IUPAC Name : N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide
The biological activity of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor antagonist , affecting various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : It may bind to certain receptors, influencing cellular signaling and physiological responses.
Antimicrobial Properties
Research indicates that Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of Acetamide against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts with an IC50 value of approximately 25 µM.
- Table 1: Antimicrobial Activity Results
Pathogen IC50 (µM) Staphylococcus aureus 25 Escherichia coli 30 -
Anticancer Research :
- A recent investigation focused on the effects of Acetamide on breast cancer cell lines (MCF-7). The compound was found to decrease cell viability by 40% at a concentration of 50 µM after 48 hours.
- Table 2: Anticancer Activity Results
Cell Line Concentration (µM) % Cell Viability MCF-7 50 60
Synthetic Routes
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]- typically involves:
- Reaction of 4-methoxyaniline with cyanoethyl chloride .
- Formation of an intermediate followed by acylation with acetic anhydride.
This synthetic pathway allows for the production of the compound under controlled conditions, ensuring high purity and yield.
Q & A
Basic: What are the recommended synthetic routes for preparing Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-?
Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring. A common approach includes:
- Step 1: Nitration or halogenation of 4-methoxyaniline derivatives to introduce reactive groups.
- Step 2: Nucleophilic substitution with 2-cyanoethylamine under controlled pH (e.g., using triethylamine as a base) in solvents like dichloromethane or DMF at 0–5°C to minimize side reactions.
- Step 3: Acetylation of the amino group using acetyl chloride or acetic anhydride in anhydrous conditions.
Key considerations include maintaining low temperatures to prevent cyano group hydrolysis and using inert atmospheres to avoid oxidation .
Basic: How can structural integrity and purity of this compound be confirmed?
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to verify substituent positions (e.g., methoxy, cyanoethyl, and acetamide groups).
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases and phosphoric acid for purity assessment (>95%).
- Mass Spectrometry (MS): Confirm molecular weight (CHNO) via ESI-MS or MALDI-TOF.
Documentation of spectral data is critical for reproducibility .
Basic: What safety precautions are advised for handling this compound?
Answer:
- Toxicity: Limited toxicological data exist; assume acute toxicity and use PPE (gloves, goggles, lab coats).
- Ventilation: Handle in a fume hood due to potential cyanide release from thermal decomposition.
- Storage: Keep in a desiccator at 2–8°C under nitrogen to prevent moisture absorption and degradation.
Refer to Safety Data Sheets (SDS) of structurally similar acetamides for risk mitigation .
Advanced: How can reaction mechanisms involving the cyanoethylamino group be elucidated?
Answer:
- Kinetic Studies: Monitor reaction rates under varying pH and temperature to identify intermediates.
- Isotopic Labeling: Use N-labeled amines to track substitution pathways.
- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to simulate transition states and electron density maps for nucleophilic attack or oxidation steps.
These methods resolve ambiguities in mechanisms like nucleophilic aromatic substitution or reductive elimination .
Advanced: What strategies are effective for studying its biological activity?
Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity.
- Molecular Docking: Model interactions with target proteins (e.g., kinases) using software like Molegro Virtual Docker.
- Metabolic Stability: Use liver microsomes to evaluate cytochrome P450-mediated degradation.
Prioritize compounds with IC < 10 µM for further SAR studies .
Advanced: How to address contradictions in reported biological activity data?
Answer:
- Comparative Studies: Test the compound alongside analogs (e.g., N-(4-methoxyphenyl)acetamide) under identical conditions to isolate substituent effects.
- Structural Analysis: Use X-ray crystallography or NOESY NMR to correlate conformation-activity relationships.
- Batch Reproducibility: Verify synthetic protocols to rule out impurities as confounding factors.
Discrepancies often arise from variations in assay protocols or impurity profiles .
Advanced: What computational tools are suitable for predicting its pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME or PreADMET to estimate bioavailability, logP, and blood-brain barrier penetration.
- Metabolite Identification: Employ MetaSite to predict Phase I/II metabolites.
- Binding Affinity: Perform molecular dynamics simulations (e.g., GROMACS) to assess target binding stability.
Validate predictions with in vitro data to refine models .
Advanced: How does the compound’s stability vary under different experimental conditions?
Answer:
- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures.
- Photodegradation: Expose to UV-Vis light and analyze degradation products via LC-MS.
- pH Stability: Incubate in buffers (pH 1–13) and monitor hydrolysis using H NMR.
Stability in DMSO stock solutions should also be assessed for long-term storage .
Advanced: What is its potential role in drug development pipelines?
Answer:
- Lead Optimization: Modify substituents (e.g., methoxy to ethoxy) to enhance potency or reduce toxicity.
- Prodrug Design: Mask the cyano group with biodegradable linkers for targeted delivery.
- Combinatorial Libraries: Use as a scaffold for generating analogs via parallel synthesis.
Prioritize compounds with favorable ADMET profiles for preclinical testing .
Advanced: How do industrial-scale synthesis methods differ from laboratory protocols?
Answer:
- Scale-Up Challenges: Replace batch reactors with continuous flow systems to improve yield and reduce waste.
- Catalyst Optimization: Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery.
- Process Analytical Technology (PAT): Implement real-time HPLC monitoring for quality control.
Industrial methods prioritize cost-effectiveness and sustainability, while lab protocols focus on flexibility .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
